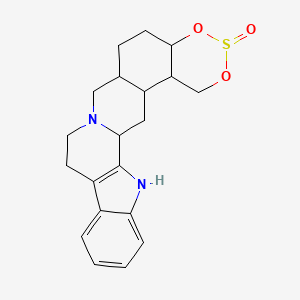
Yohimbyl alcohol cyclic sulfite ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yohimbyl alcohol cyclic sulfite ester is a specialized organosulfur compound. It is a derivative of yohimbyl alcohol, which is known for its biological activity, particularly in the context of alpha-2 adrenergic receptor antagonism. The cyclic sulfite ester functional group introduces unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yohimbyl alcohol cyclic sulfite ester typically involves the reaction of yohimbyl alcohol with sulfur trioxide or a sulfur trioxide equivalent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfite ester. Common solvents used include dichloromethane or chloroform. The reaction may require a catalyst, such as pyridine, to facilitate the formation of the cyclic sulfite ester.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Yohimbyl alcohol cyclic sulfite ester can undergo various chemical reactions, including:
Oxidation: The sulfite ester can be oxidized to a sulfate ester using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the sulfite ester can yield the corresponding thiol or sulfide, depending on the reducing agent used.
Substitution: The cyclic sulfite ester can undergo nucleophilic substitution reactions, where the sulfite group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate esters.
Reduction: Thiols, sulfides.
Substitution: Various substituted yohimbyl derivatives.
Scientific Research Applications
Yohimbyl alcohol cyclic sulfite ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of yohimbyl alcohol cyclic sulfite ester involves its interaction with molecular targets such as enzymes and receptors. The cyclic sulfite ester group can undergo hydrolysis to release yohimbyl alcohol, which then exerts its biological effects by antagonizing alpha-2 adrenergic receptors. This leads to increased release of norepinephrine and enhanced sympathetic nervous system activity.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: A well-known alpha-2 adrenergic receptor antagonist.
Yohimbyl alcohol: The parent compound of yohimbyl alcohol cyclic sulfite ester.
Cyclic sulfate esters: Similar in structure but with different chemical properties.
Uniqueness
This compound is unique due to the presence of the cyclic sulfite ester group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
439-64-5 |
|---|---|
Molecular Formula |
C20H24N2O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6,8-dioxa-7λ4-thia-14,24-diazahexacyclo[12.11.0.03,12.04,9.017,25.018,23]pentacosa-17(25),18,20,22-tetraene 7-oxide |
InChI |
InChI=1S/C20H24N2O3S/c23-26-24-11-16-15-9-18-20-14(13-3-1-2-4-17(13)21-20)7-8-22(18)10-12(15)5-6-19(16)25-26/h1-4,12,15-16,18-19,21H,5-11H2 |
InChI Key |
LQYRZOSVKDSOFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(COS(=O)O2)C3C1CN4CCC5=C(C4C3)NC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
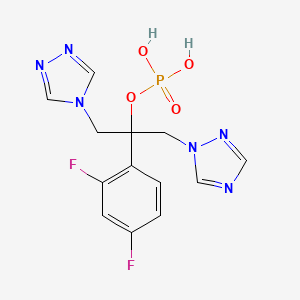
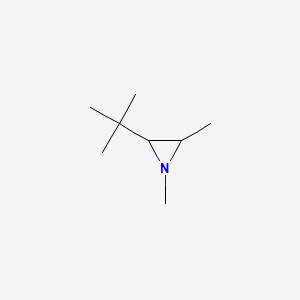
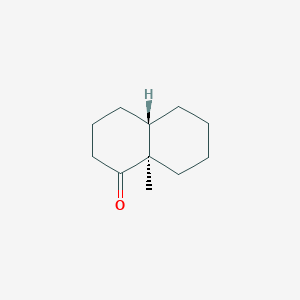
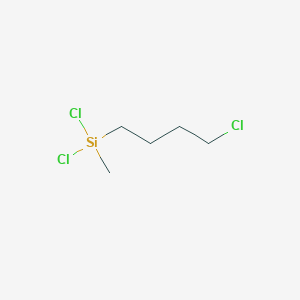
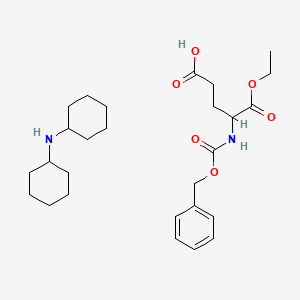
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
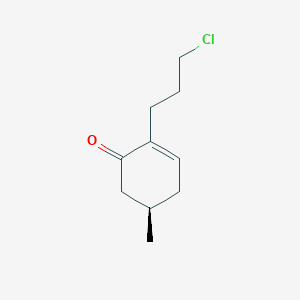
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
